molecular formula C9H9NO B1582041 4-Phenylazetidin-2-one CAS No. 5661-55-2

4-Phenylazetidin-2-one

Cat. No. B1582041
CAS RN: 5661-55-2
M. Wt: 147.17 g/mol
InChI Key: MWKMQPSNTJCASD-UHFFFAOYSA-N
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Description

4-Phenylazetidin-2-one is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of 147.18 and is a solid in its physical form . The IUPAC name for this compound is 4-phenyl-2-azetidinone .


Synthesis Analysis

The synthesis of 4-Phenylazetidin-2-one and its derivatives has been reported in various studies . For instance, one study reported a practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation .


Molecular Structure Analysis

The InChI code for 4-Phenylazetidin-2-one is 1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) . This compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenylazetidin-2-one are not detailed in the search results, it’s worth noting that azetidinones are generally known to participate in various chemical reactions due to their β-lactam structure .


Physical And Chemical Properties Analysis

4-Phenylazetidin-2-one has a density of 1.2±0.1 g/cm³, a boiling point of 353.8±31.0 °C at 760 mmHg, and a flash point of 205.5±9.8 °C . It has a molar refractivity of 41.8±0.3 cm³ and a molar volume of 127.7±3.0 cm³ .

Scientific Research Applications

Application 1: Synthesis of 3-Pyrrole-substituted 2-Azetidinones

  • Summary of the Application : 4-Phenylazetidin-2-one is used in the synthesis of 3-pyrrole-substituted 2-azetidinones, which are important classes of molecules in organic and medicinal chemistry . This synthesis method is green and practical, using catalytic amounts of molecular iodine under microwave irradiation .
  • Methods of Application : The synthesis involves the reaction of (±)-trans 3-amino-1-(chrysen-6-yl)-4-phenylazetidin-2-one with 2,5-dimethoxytetrahydrofuran using molecular iodine as a catalyst under microwave irradiation (300 Watts, 90 °C, 24–50 psi) for 3 minutes .
  • Results or Outcomes : The procedure is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring. The C-4 substituent has no influence either on the yield or the rate of the reaction .

Application 2: Synthesis of Paclitaxel Derivatives

  • Summary of the Application : 4-Phenylazetidin-2-one is used in the synthesis of Paclitaxel (PTX) derivatives . PTX is a plant-based drug derived from Taxus sp., and its derivatives are effective against various cancer cell lines .
  • Methods of Application : The synthesis involves the reaction of optically pure (3R,4S)-3-triethylsilyloxy-4-phenylazetidin-2-one and 10-deacetyl baccatin III with trimethylsilyl chloride in pyridine, followed by selective O-acetylation of 10-OH with LiHMDS and acetyl chloride in THF at − 40 °C for 30 minutes .
  • Results or Outcomes : The synthesis of PTX derivatives provides a basis for developing effective and affordable treatments for cancer .

Application 3: Synthesis of 2-[(thiazolidin-4-one) phenyl]-1H-phenylbenzimidazoles

  • Summary of the Application : 4-Phenylazetidin-2-one is used in the synthesis of 2-[(thiazolidin-4-one) phenyl]-1H-phenylbenzimidazoles . These compounds have shown promising biological activity .
  • Results or Outcomes : The synthesized compounds have shown promising biological activity, which could be further explored for potential therapeutic applications .

Application 4: Material Science

  • Summary of the Application : 4-Phenylazetidin-2-one is a chemical compound with the formula C9H9NO . It is used in various material science applications due to its unique chemical properties .
  • Results or Outcomes : The outcomes of these applications can vary widely depending on the specific context and objectives .

Application 5: Antimicrobial Activity

  • Summary of the Application : 4-Phenylazetidin-2-one derivatives have shown significant antimicrobial activity against a wide range of microorganisms . This includes fungi, Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis and Bacillus lintus, and Gram-negative strains such as Escherichia coli, Vibrio cholera, and Pseudomonas aeruginosa .
  • Results or Outcomes : The synthesized compounds have shown promising antimicrobial activity, which could be further explored for potential therapeutic applications .

Application 6: Biological Activity

  • Summary of the Application : 4-Phenylazetidin-2-one derivatives have been reported to possess various biological activities . This includes antibacterial, antifungal, antidepressant, anticonvulsant, anti-inflammatory, cardiovascular, antimycobacterial, and antihypertensive activities .
  • Results or Outcomes : The outcomes of these applications can vary widely depending on the specific context and objectives .

Safety And Hazards

The safety information for 4-Phenylazetidin-2-one indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 4-Phenylazetidin-2-one are not mentioned in the search results, it’s worth noting that research into the synthesis and potential applications of azetidinones is ongoing . For instance, one study explored the synthetic utility of 3-(4′-substitutedphenylthio)-azetidin-2-ones towards Lewis acid-catalyzed C-3 functionalization reactions .

properties

IUPAC Name

4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKMQPSNTJCASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340957
Record name 4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylazetidin-2-one

CAS RN

5661-55-2
Record name 4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylazetidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

40 g of styrene are slowly dripped into a solution of 54 g of chlorosulphonylisocyanate in 80 cm3 of ethyl ether, maintaining the solvent at reflux temperature. After three hours the reaction mixture is cooled and is added in small quantities to a solution of 48 g of sodium sulphite in 195 cm3 of water, maintaining the temperature at less than 22° C. with an external ice bath and the pH within a range of between 7 and 8 by adding an aqueous solution of potassium hydroxide at 10%. At the end of the addition the mixture is filtered and the organic phase of the filtrate is dried on sodium sulphate and evaporated. 21 g of the desired compound are obtained (yield 38%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Name
Quantity
195 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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